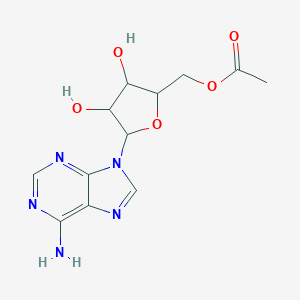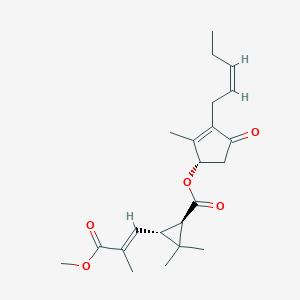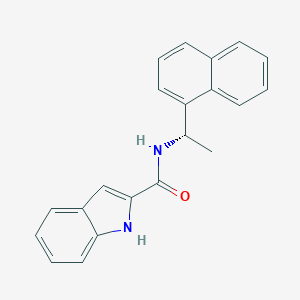
ent-Calindol Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-Calindol Amide is a compound of interest in various chemical and biochemical contexts. While specific studies on ent-Calindol Amide are not directly available, insights can be drawn from general research on amide synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of amides, such as ent-Calindol Amide, can often be achieved through the direct acylation of primary amines with alcohols to produce amides and molecular hydrogen, a process catalyzed by ruthenium complexes and requiring no acid or base promoters (Gunanathan, Ben‐David, & Milstein, 2007). This method is efficient and avoids the use of stoichiometric coupling reagents or corrosive media.
Molecular Structure Analysis
The molecular structure of amides, including ent-Calindol Amide, is crucial for understanding their reactivity and properties. Amides typically consist of a carbonyl group (C=O) attached to a nitrogen atom. The structure and stereochemistry of amides can be elucidated using techniques such as NMR, DSC, and SANS, as demonstrated in the synthesis of core-shell-structured poly(ethylenimine amides) (Antonietti et al., 2005).
Chemical Reactions and Properties
Amides, including ent-Calindol Amide, can undergo various chemical reactions, highlighting their versatility. For instance, the direct transamidation of tertiary amides by acyl N-C bond cleavage with non-nucleophilic amines, performed in the absence of transition metals under mild conditions, showcases the chemical reactivity of amides (Li et al., 2019).
Physical Properties Analysis
The physical properties of amides like ent-Calindol Amide are characterized by their melting temperatures, solubility, and crystallinity. The synthesis and characterization of uniform bisester tetra-amide segments, for example, demonstrate how the length of the carbon chain affects the melting temperature and crystallinity of amide units (Krijgsman, Husken, & Gaymans, 2003).
Chemical Properties Analysis
The chemical properties of amides, such as reactivity towards hydrolysis, nucleophilic substitution, and their role in forming hydrogen bonds, are fundamental to their application in synthesis and material science. Studies on the catalytic amide formation from non-activated carboxylic acids and amines highlight the importance of the amide bond in organic synthesis and the development of green chemistry procedures (Lundberg et al., 2014).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Bioactive Amides
Amides synthesized via enzymatic methods, such as those catalyzed by Candida antarctica lipase B (CALB), have shown a wide range of industrial applications. For example, a novel secondary amide demonstrated potent antimicrobial and antioxidative activities, suggesting potential applications in healthcare and industry (Khare, Kumar, & Kuo, 2009).
Metal-Catalyzed Amide Bond Forming Reactions
Metal-catalyzed synthesis of amides in environmentally friendly aqueous media has been highlighted as a green procedure for constructing this class of compounds, which are crucial in pharmaceuticals and materials science (García-Álvarez, Crochet, & Cadierno, 2013).
Catalytic Amide Formation
Direct catalytic formation of amides from carboxylic acids and amines has been explored, offering more efficient and selective methods meeting the demands for green chemistry. Such catalytic methods cover a range of catalysts including biocatalysts, Lewis acids, and metal catalysts, underscoring their importance in synthetic organic chemistry (Lundberg, Tinnis, Selander, & Adolfsson, 2014).
Innovative Amide Synthesis Techniques
Research has also focused on developing novel methods for amide synthesis that avoid traditional, less sustainable approaches. For instance, the direct synthesis of amides from alcohols and amines, which produces molecular hydrogen as the only byproduct, represents a significant step towards more sustainable chemical processes (Gunanathan, Ben‐David, & Milstein, 2007).
Non-Traditional Amide Formation Routes
Lastly, nonclassical routes for amide bond formation have been explored to address the limitations of existing methods. These approaches include direct formation from carboxylic acids and amines without pre-activation, employing carboxylic acid and amine surrogates, and leveraging novel ligation strategies. These methods broaden the toolkit for amide synthesis, with implications for the synthesis of complex molecules and potential applications in materials science, biotechnology, and drug discovery (de Figueiredo, Suppo, & Campagne, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650761 |
Source


|
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Calindol Amide | |
CAS RN |
1217835-51-2 |
Source


|
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



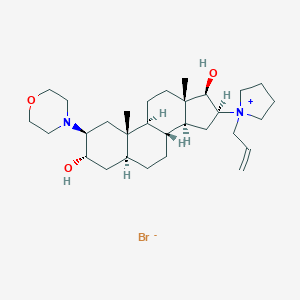

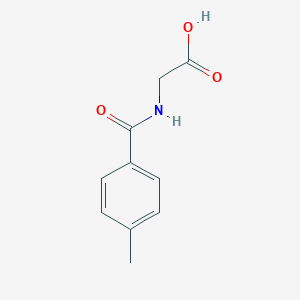
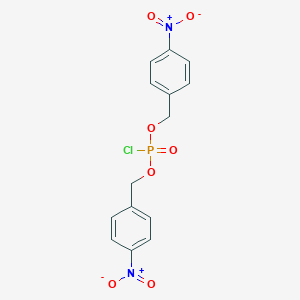
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

